4-[(4-bromophenoxy)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide
Overview
Description
4-[(4-bromophenoxy)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide is an organic compound that features a benzamide core with various substituents, including a bromophenoxy group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromophenoxy)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromophenoxy)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-[(4-bromophenoxy)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-[(4-bromophenoxy)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)benzaldehyde: Shares the methoxyphenyl group but differs in the core structure.
4-Methoxyphenacyl bromide: Contains a methoxyphenyl group and a bromide but has a different functional group arrangement.
Uniqueness
4-[(4-bromophenoxy)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
4-[(4-bromophenoxy)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrNO3/c1-27-21-10-4-17(5-11-21)14-15-25-23(26)19-6-2-18(3-7-19)16-28-22-12-8-20(24)9-13-22/h2-13H,14-16H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNIFTCHYRRZDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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